N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a thiadiazole ring, an indole moiety, and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiadiazole ring, followed by the introduction of the butyl group. The indole moiety can be synthesized separately and then coupled with the thiadiazole derivative. The final steps involve the formation of the pyrrolidine ring and the carboxamide group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the carboxamide group.
Substitution: Substitution reactions may occur at various positions on the thiadiazole and indole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the indole moiety might yield an indole-2,3-dione derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
- N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylate
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and ring structures, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H27N5O2S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H27N5O2S/c1-3-4-5-19-25-26-22(30-19)24-21(29)16-11-20(28)27(13-16)9-8-15-12-23-18-7-6-14(2)10-17(15)18/h6-7,10,12,16,23H,3-5,8-9,11,13H2,1-2H3,(H,24,26,29) |
InChI Key |
ALNOBRMQGOWECO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)C |
Origin of Product |
United States |
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